Bronchodual

Description

Properties

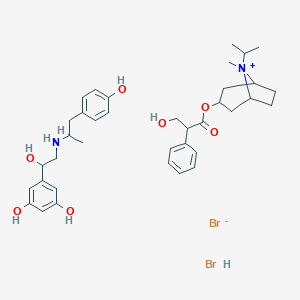

CAS No. |

115112-73-7 |

|---|---|

Molecular Formula |

C37H52Br2N2O7 |

Molecular Weight |

796.6 g/mol |

IUPAC Name |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide |

InChI |

InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1 |

InChI Key |

WYOWAXDWPIYPNZ-UHFFFAOYSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |

Synonyms |

Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Bronchodilator Effect of Fenoterol and Ipratropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic mechanism underpinning the combination therapy of fenoterol (B1672521), a β2-adrenergic agonist, and ipratropium (B1672105) bromide, a muscarinic antagonist. This combination is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By targeting two distinct yet complementary pathways that regulate airway smooth muscle tone, this co-administration achieves a bronchodilator effect that is often greater than the sum of its individual components. This document provides a detailed examination of the molecular mechanisms, supporting quantitative data, and relevant experimental protocols.

Core Mechanisms of Action

Fenoterol: The β2-Adrenergic Pathway

Fenoterol is a selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[2] This interaction initiates a signaling cascade that leads to bronchodilation.

Upon binding of fenoterol to the β2-adrenergic receptor, the associated stimulatory G-protein (Gs) is activated.[3] The α-subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[3]

Ipratropium Bromide: The Muscarinic Antagonist Pathway

Ipratropium bromide is a non-selective muscarinic receptor antagonist, acting as a competitive inhibitor of acetylcholine (B1216132) at muscarinic receptors.[5][6] In the airways, acetylcholine is a primary bronchoconstrictor, released from parasympathetic nerve endings. It binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that leads to contraction.[7][8]

The binding of acetylcholine to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), promotes the phosphorylation of myosin light chains, leading to smooth muscle contraction and bronchoconstriction.[6]

Ipratropium bromide competitively blocks the binding of acetylcholine to M3 receptors, thereby inhibiting this entire signaling cascade and preventing bronchoconstriction.[7] By blocking muscarinic receptors, it also prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that is induced by acetylcholine.[9]

The Synergistic Interaction: A Molecular Perspective

The synergistic, or at least additive, effect of combining fenoterol and ipratropium bromide arises from their complementary actions on the intracellular signaling pathways that control airway smooth muscle tone. While fenoterol actively promotes relaxation through the cAMP pathway, ipratropium bromide prevents contraction mediated by the acetylcholine-cGMP pathway.[10][11]

A key molecular basis for their synergy lies in the crosstalk between the cAMP and cGMP signaling pathways, particularly through the action of phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides, and different PDE families have specificity for either cAMP or cGMP. In airway smooth muscle, PDE3 is a crucial enzyme that hydrolyzes cAMP.[12] Significantly, cGMP can act as a competitive inhibitor of PDE3.

The proposed synergistic mechanism is as follows:

-

Fenoterol directly increases cAMP production via β2-receptor stimulation.

-

Ipratropium bromide blocks acetylcholine-induced increases in cGMP.

-

By preventing the rise in cGMP, ipratropium bromide reduces the competitive inhibition of PDE3 by cGMP. However, the primary synergistic effect is likely due to the prevention of bronchoconstriction, which allows the full relaxant effect of fenoterol to be realized.

-

Some evidence suggests an "overadditive" interaction, which may point to a more direct form of synergy.[10][11] While a definitive molecular mechanism for this is still under investigation, the interplay between the two signaling pathways provides a strong basis for the observed enhanced clinical efficacy.

Quantitative Data

The following tables summarize key quantitative data for fenoterol and ipratropium bromide, both individually and in combination.

Table 1: Receptor Binding Affinities

| Drug | Receptor | Species | Preparation | Ki / IC50 | Reference(s) |

| (R,R)-Fenoterol | β2-Adrenergic (Active Conformation) | - | - | 4 nM | [1] |

| (R,R)-Fenoterol | β2-Adrenergic (Inactive Conformation) | - | - | 345 nM | [1] |

| Fenoterol | β2-Adrenergic | Guinea Pig | Bronchial Membranes | pKI 6.33 ± 0.07 | [13] |

| Ipratropium Bromide | M1 Muscarinic | - | - | 2.9 nM | [14] |

| Ipratropium Bromide | M2 Muscarinic | - | - | 2.0 nM | [14] |

| Ipratropium Bromide | M3 Muscarinic | - | - | 1.7 nM | [14] |

| Ipratropium Bromide | Muscarinic (Human Airway Smooth Muscle) | Human | Airway Smooth Muscle | Ki 0.5–3.6 nM | [2] |

Table 2: Clinical Efficacy (Forced Expiratory Volume in 1 second - FEV1)

| Treatment | Dosage | Patient Population | Key Finding | Reference(s) |

| Fenoterol/Ipratropium Bromide | 0.1 mg / 0.04 mg | Chronic Airflow Obstruction | Maximal FEV1 increase of 32% | [15] |

| Fenoterol | 0.4 mg | Chronic Airflow Obstruction | Minimum 15% FEV1 increase required for study inclusion | [15] |

| Ipratropium Bromide | 0.04 mg | Chronic Airflow Obstruction | Used to group responders (>15% FEV1 increase) and non-responders | [15] |

| Fenoterol/Ipratropium Bromide | 2.0 mg / 0.5 mg (nebulized) | Chronic, partially reversible airflow limitation | FEV1 response significantly greater than either drug alone at various time points | [16] |

| Fenoterol/Ipratropium Bromide | Cumulative doses | Stable reversible airway obstruction | ED50 (FEV1) of combination (109 ± 26 µg) significantly lower than fenoterol alone (132 ± 46 µg) | [17] |

Experimental Protocols

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of fenoterol and ipratropium bromide for their respective receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., guinea pig lung for β2-adrenergic receptors, or human airway smooth muscle for muscarinic receptors).

-

Radioligand: Select a suitable radiolabeled ligand that binds with high affinity to the target receptor (e.g., [3H]-dihydroalprenolol for β2-adrenergic receptors, [3H]-N-methylscopolamine for muscarinic receptors).

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (fenoterol or ipratropium bromide).

-

Separation: Separate the bound and free radioligand using rapid filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand to generate a competition curve. The IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[18]

In Vivo Bronchoconstriction Model (Guinea Pig)

Objective: To evaluate the bronchoprotective effects of fenoterol, ipratropium bromide, and their combination against a bronchoconstrictor agent.

Methodology:

-

Animal Model: Use conscious or anesthetized guinea pigs.

-

Bronchoconstriction Induction: Induce bronchoconstriction using an inhaled agonist such as acetylcholine or histamine.[11]

-

Drug Administration: Administer fenoterol, ipratropium bromide, their combination, or a placebo via inhalation prior to the bronchoconstrictor challenge.

-

Measurement of Airway Resistance: Measure changes in airway resistance using techniques such as whole-body plethysmography or by monitoring respiratory distress.

-

Data Analysis: Compare the degree of bronchoconstriction in the different treatment groups to determine the protective effect of the drugs. An "overadditive" or synergistic effect is indicated if the protection afforded by the combination is significantly greater than the sum of the effects of the individual drugs.[11]

Measurement of Intracellular cAMP and cGMP

Objective: To quantify the changes in intracellular cAMP and cGMP levels in airway smooth muscle cells in response to drug treatment.

Methodology:

-

Cell Culture: Culture human or animal airway smooth muscle cells.

-

Drug Treatment: Treat the cells with fenoterol, a cholinergic agonist (to stimulate cGMP production), ipratropium bromide, or combinations thereof for a specified period.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Quantification: Measure the concentration of cAMP and cGMP in the cell lysates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Normalize the cyclic nucleotide concentrations to the total protein content of the cell lysate and compare the levels across different treatment groups.

Signaling Pathways and Synergistic Mechanism Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the individual signaling pathways of fenoterol and ipratropium bromide, and their proposed synergistic interaction.

Conclusion

The combination of fenoterol and ipratropium bromide represents a classic example of pharmacological synergy. By simultaneously activating a primary bronchodilatory pathway and inhibiting a major bronchoconstrictor pathway, this combination therapy provides enhanced efficacy in the management of obstructive airway diseases. The molecular basis for this synergy is rooted in the intricate crosstalk between the cAMP and cGMP second messenger systems, with the modulation of phosphodiesterase activity likely playing a key role. Further research into the precise molecular interactions may unveil even more targeted therapeutic strategies for respiratory diseases.

References

- 1. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Cross talk between m3-muscarinic and beta(2)-adrenergic receptors at the level of receptor phosphorylation and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitration of protein kinase G-Iα modulates cyclic nucleotide crosstalk via phosphodiesterase 3A: Implications for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurocardiac Crosstalk: Sympathetic Remodeling and Arrhythmogenesis After Myocardial Infarction [mdpi.com]

The Convergent Pathways of Bronchodual: A Technical Guide to its Effects on Airway Smooth Muscle Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bronchodual, a combination therapy utilizing ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide, is a cornerstone in the management of obstructive airway diseases. Its efficacy stems from the synergistic action of its components on distinct but interacting cellular signaling pathways within airway smooth muscle (ASM). This technical guide provides an in-depth exploration of these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades affected by this combination therapy. By elucidating the mechanisms of action, this document aims to provide a comprehensive resource for researchers and professionals in the field of respiratory drug development.

Introduction

The bronchoconstriction characteristic of asthma and chronic obstructive pulmonary disease (COPD) is primarily mediated by the contraction of airway smooth muscle (ASM). Pharmacological intervention seeks to reverse this contraction and promote bronchodilation. Bronchodual leverages a dual-pronged approach by combining an anticholinergic agent, ipratropium bromide, with a β2-adrenergic agonist, fenoterol. This combination targets two critical G-protein coupled receptor (GPCR) systems that govern ASM tone: the muscarinic receptors and the β2-adrenergic receptors. This guide will dissect the signaling cascades associated with each component and explore the molecular basis for their additive and potentially synergistic effects.

Ipratropium Bromide and the Muscarinic Signaling Pathway

Ipratropium bromide is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] In ASM, the predominant muscarinic receptor subtypes are the M2 and M3 receptors.[3][4]

2.1. M3 Receptor Antagonism and Inhibition of Contraction

The primary mechanism of ipratropium bromide's bronchodilatory effect is the blockade of acetylcholine-induced bronchoconstriction mediated by M3 receptors.[1][2] Acetylcholine, released from parasympathetic nerves, binds to M3 receptors on ASM cells, initiating a contractile cascade.[3][5]

The M3 receptor is coupled to the Gq class of G-proteins.[5][6] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The elevated intracellular Ca2+ concentration ([Ca2+]i) is a primary trigger for muscle contraction.[7][8] Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[9] MLCK then phosphorylates the regulatory light chain of myosin II, enabling cross-bridge cycling with actin filaments and resulting in smooth muscle contraction.[9] DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), thereby sensitizing the contractile apparatus to Ca2+.[10]

Ipratropium bromide competitively inhibits the binding of acetylcholine to the M3 receptor, thus preventing this entire signaling cascade and leading to bronchodilation.[1][2]

2.2. M2 Receptor Modulation

M2 muscarinic receptors are also present on ASM cells and are coupled to the Gi class of G-proteins.[3][4] Activation of M2 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP).[3] This results in a decrease in intracellular cAMP levels, which can counteract the relaxant effects of pathways that utilize cAMP as a second messenger, such as the β2-adrenergic pathway.[3] By antagonizing M2 receptors, ipratropium bromide can prevent this inhibitory effect on cAMP production, thus indirectly contributing to a more favorable environment for bronchodilation.

Fenoterol and the β2-Adrenergic Signaling Pathway

Fenoterol is a potent β2-adrenergic receptor agonist.[7] The β2-adrenergic receptors are the primary mediators of bronchodilation in the airways.[11]

3.1. Gs-Protein Coupling and cAMP Production

Upon binding of fenoterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.[12][13] The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[12][14] This leads to a significant increase in intracellular cAMP levels.

3.2. Downstream Effectors of cAMP

The primary downstream effector of cAMP in ASM is Protein Kinase A (PKA).[14] Activated PKA phosphorylates a number of target proteins that collectively promote smooth muscle relaxation through several mechanisms:

-

Decreased Intracellular Calcium: PKA can phosphorylate and inhibit the IP3 receptor, reducing Ca2+ release from the SR.[14] It can also enhance the activity of Ca2+-ATPases on the plasma membrane and sarcoplasmic reticulum, which actively pump Ca2+ out of the cytoplasm.[14]

-

Decreased Calcium Sensitivity: PKA can phosphorylate and inactivate MLCK, making the contractile machinery less sensitive to the available Ca2+.[9]

-

Increased Myosin Light Chain Phosphatase (MLCP) Activity: PKA can indirectly lead to the activation of MLCP, which dephosphorylates the myosin light chain, favoring relaxation.[9]

-

Modulation of Ion Channels: PKA can phosphorylate and open large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and closure of voltage-gated Ca2+ channels, further reducing Ca2+ influx.

Crosstalk and Synergy of Ipratropium and Fenoterol

The combination of a muscarinic antagonist and a β2-agonist in Bronchodual results in a greater bronchodilator effect than either agent alone.[15] This is due to the targeting of two distinct contractile and relaxant pathways, as well as the intricate crosstalk between them.[16][17]

The antagonistic effect of ipratropium on M2 receptors is particularly important in the context of the combination. By preventing the M2-mediated inhibition of adenylyl cyclase, ipratropium allows for a more robust and sustained increase in cAMP levels in response to fenoterol.[3]

Furthermore, the pathways converge at the level of intracellular second messengers. The fenoterol-induced increase in cAMP and subsequent PKA activation can directly counteract many of the contractile signals initiated by M3 receptor activation, such as by inhibiting IP3-mediated Ca2+ release.[14] Conversely, by blocking the primary contractile pathway, ipratropium allows the relaxant effects of fenoterol to dominate.

Recent studies have highlighted the role of Ca2+ signaling in the synergistic effects of muscarinic antagonists and β2-agonists. The combination has been shown to be more effective at reducing intracellular Ca2+ concentration than either agent alone.[10]

Quantitative Data

While specific quantitative data for the direct combination of ipratropium bromide and fenoterol on molecular markers in ASM cells is limited in publicly available literature, the following tables summarize representative quantitative data for the individual components and the principles of their combined action.

Table 1: Effects of Muscarinic Agonists and Antagonists on Airway Smooth Muscle

| Parameter | Agonist (e.g., Acetylcholine, Carbachol) | Antagonist (e.g., Ipratropium Bromide) | Reference |

| Intracellular Ca2+ ([Ca2+]i) | Significant increase (e.g., 2-5 fold increase in FURA-2 ratio) | Blocks agonist-induced increase | [10][18] |

| IP3 Production | Increased | Blocks agonist-induced increase | [5][18] |

| Muscle Contraction | Dose-dependent increase in tension | Competitive inhibition of agonist-induced contraction (pA2 values for ipratropium are typically in the nanomolar range) | [19] |

| cAMP Levels | Decrease (via M2 receptors) | Can prevent agonist-induced decrease | [3] |

Table 2: Effects of β2-Adrenergic Agonists on Airway Smooth Muscle

| Parameter | Agonist (e.g., Fenoterol, Salbutamol) | Effect | Reference |

| cAMP Levels | Significant increase (e.g., 5-20 fold increase over basal) | Relaxation | [14][20] |

| PKA Activity | Increased | Phosphorylation of downstream targets | [14] |

| Intracellular Ca2+ ([Ca2+]i) | Decrease or attenuation of agonist-induced increase | Relaxation | [10] |

| Muscle Relaxation | Dose-dependent relaxation of pre-contracted muscle (EC50 values for fenoterol are typically in the nanomolar range) | Bronchodilation | |

| Myosin Light Chain Phosphorylation | Decrease | Relaxation | [9] |

Experimental Protocols

6.1. Airway Smooth Muscle (ASM) Cell Culture

-

Isolation: Human bronchial smooth muscle cells (HBSMC) can be isolated from bronchial tissue obtained from lung resection surgery. The tissue is minced and digested with enzymes such as collagenase and elastase to release the cells.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: When confluent, cells are passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 7.

-

Characterization: ASM cells are characterized by their typical spindle-shaped morphology and positive staining for smooth muscle-specific proteins like α-smooth muscle actin.

6.2. Measurement of Intracellular Calcium ([Ca2+]i)

-

Dye Loading: ASM cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active Fura-2 in the cytoplasm.

-

Fluorescence Measurement: Cells are then excited at two wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is measured. This ratiometric measurement provides a quantitative assessment of [Ca2+]i, independent of dye concentration and cell thickness.

-

Experimental Procedure: Baseline fluorescence is recorded, followed by the addition of contractile agonists (e.g., acetylcholine) in the presence or absence of ipratropium bromide. The effect of fenoterol on either basal or agonist-stimulated [Ca2+]i can also be assessed.

6.3. Measurement of cAMP Levels

-

Cell Treatment: ASM cells are treated with fenoterol, ipratropium bromide, or a combination of both for a specified time.

-

Cell Lysis: After treatment, the cells are lysed to release intracellular contents.

-

cAMP Assay: cAMP levels in the cell lysates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This assay involves a competition between the cAMP in the sample and a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites. The amount of labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample.

6.4. Western Blotting for Phosphorylated Proteins

-

Protein Extraction: Following drug treatment, ASM cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-MLC, phospho-VASP).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then detected using a chemiluminescent substrate. The intensity of the bands provides a semi-quantitative measure of the level of protein phosphorylation.

Signaling Pathway Diagrams

Caption: Ipratropium Bromide's mechanism of action on the M3 muscarinic receptor pathway.

Caption: Fenoterol's mechanism of action on the β2-adrenergic receptor pathway.

Caption: Simplified overview of the combined signaling pathways affected by Bronchodual.

Conclusion

The combination of ipratropium bromide and fenoterol in Bronchodual provides a powerful therapeutic strategy for obstructive airway diseases by simultaneously targeting the primary contractile and relaxant pathways in airway smooth muscle. Ipratropium bromide effectively blocks the M3 muscarinic receptor-mediated contractile cascade, while fenoterol robustly stimulates the β2-adrenergic receptor-mediated relaxant pathway. The crosstalk between these pathways, particularly the M2 receptor antagonism by ipratropium enhancing fenoterol's cAMP production, contributes to an additive and potentially synergistic bronchodilatory effect. A thorough understanding of these intricate signaling networks is crucial for the development of novel and improved therapies for respiratory diseases. This guide provides a foundational resource for researchers and clinicians working to advance the field.

References

- 1. promocell.com [promocell.com]

- 2. A single dose comparison of a combination of fenoterol and ipratropium aerosols in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. A novel small molecule target in human airway smooth muscle for potential treatment of obstructive lung diseases: a staged high-throughput biophysical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Airway Smooth Muscle in Contractility and Remodeling of Asthma: Potential Drug Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of inhaled ipratropium bromide, fenoterol and their combination in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of Ca2+ Signaling in the Synergistic Effects between Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of airway smooth muscle cell contractility by Ca2+ signaling and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of effects of inhaling a combined preparation of fenoterol with ipratropium bromide (Duovent) with those of fenoterol and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The short-term bronchodilator effects of fenoterol and ipratropium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies of ipratropium bromide and fenoterol administered by metered-dose inhaler and aerosolized solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. No evidence for altered intracellular calcium-handling in airway smooth muscle cells from human subjects with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 18. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Airway Epithelial Cells Drive Airway Smooth Muscle Cell Phenotype Switching to the Proliferative and Pro-inflammatory Phenotype [frontiersin.org]

Dual-Receptor Modulation in Bronchodilation: A Technical Guide to the Pharmacological Action of Bronchodual

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological actions of Bronchodual, a combination therapy utilizing ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide, at its core target receptors: the muscarinic acetylcholine (B1216132) receptors and the beta-2 adrenergic receptors. This document outlines the molecular mechanisms, presents quantitative pharmacological data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Rationale for Dual Bronchodilation

Obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by bronchoconstriction, a process regulated by both the parasympathetic (cholinergic) and sympathetic (adrenergic) nervous systems. Bronchodual's therapeutic efficacy stems from its synergistic or additive effects by targeting both pathways simultaneously. Ipratropium bromide, a muscarinic antagonist, inhibits the bronchoconstrictor effects of acetylcholine, while fenoterol, a beta-2 adrenergic agonist, stimulates bronchodilation.[1][2] This dual approach provides a more comprehensive and often more effective relief from airway obstruction than either agent alone.[3][4][5]

Ipratropium Bromide: Antagonism of Muscarinic Receptors

Ipratropium bromide is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors.[6][7] By blocking these receptors on airway smooth muscle and submucosal glands, ipratropium inhibits the effects of acetylcholine, leading to bronchodilation and a reduction in mucus secretion.[6][8]

Molecular Mechanism and Signaling Pathway

In the airways, the primary muscarinic receptor subtype mediating bronchoconstriction and mucus secretion is the M3 receptor, which is coupled to the Gq/11 G-protein.[8][9] Acetylcholine binding to M3 receptors activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction (bronchoconstriction). Ipratropium bromide competitively binds to the M3 receptor, preventing acetylcholine from initiating this signaling cascade.[8][10]

While the primary therapeutic effect is mediated through M3 receptor blockade, ipratropium also antagonizes M1 and M2 receptors.[2][8] M1 receptors are found in parasympathetic ganglia and facilitate neurotransmission, while M2 receptors are located on presynaptic cholinergic nerve terminals and function as autoreceptors, inhibiting further acetylcholine release.[10] Blockade of M2 receptors by non-selective antagonists like ipratropium could potentially counteract the bronchodilator effect by increasing acetylcholine release; however, the predominant effect in the clinical setting is bronchodilation due to potent M3 antagonism.

Quantitative Pharmacological Data

The binding affinity of ipratropium bromide for muscarinic receptors has been determined through various in vitro studies.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell/Tissue Source | Reference |

| M1 | Ipratropium Bromide | IC50 | 2.9 | - | [11] |

| M2 | Ipratropium Bromide | IC50 | 2.0 | - | [11] |

| M3 | Ipratropium Bromide | IC50 | 1.7 | - | [11] |

| Muscarinic (non-selective) | Ipratropium Bromide | Ki | 0.5 - 3.6 | Human peripheral lung and airway smooth muscle | [12] |

Fenoterol: Agonism of Beta-2 Adrenergic Receptors

Fenoterol is a potent, relatively selective beta-2 adrenergic receptor agonist.[13] Its primary therapeutic action is the relaxation of airway smooth muscle, leading to bronchodilation.

Molecular Mechanism and Signaling Pathway

Beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Upon binding of an agonist like fenoterol, the receptor undergoes a conformational change, activating the Gs protein. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.

Quantitative Pharmacological Data

The binding affinity and functional potency of fenoterol at the beta-2 adrenergic receptor have been characterized, with notable differences between its stereoisomers.

| Stereoisomer | Parameter | Value (nM) | Assay | Cell Source | Reference |

| (R,R')-Fenoterol | Ki | 350 | Radioligand Binding | HEK-β2-AR cells | |

| (S,S')-Fenoterol | Ki | 27,800 | Radioligand Binding | HEK-β2-AR cells | |

| (R,R')-Fenoterol | EC50 | 0.3 | cAMP Accumulation | HEK-β2-AR cells | |

| (S,S')-Fenoterol | EC50 | 580 | cAMP Accumulation | HEK-β2-AR cells | |

| (R,R')-Fenoterol | EC50 | 73 | Cardiomyocyte Contractility | Rat Cardiomyocytes |

Experimental Protocols

The quantitative data presented in this guide are typically derived from in vitro pharmacological assays. Below are generalized protocols for key experiments.

Muscarinic Receptor Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled compound (ipratropium bromide) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.

-

Materials:

-

Cell membranes from a source expressing muscarinic receptors (e.g., CHO or HEK cells stably expressing a single human muscarinic receptor subtype, or human airway smooth muscle tissue).

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Unlabeled test compound (ipratropium bromide).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (approximately its Kd), and either buffer (for total binding), the non-specific binding control, or the unlabeled test compound.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Beta-2 Adrenergic Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound (fenoterol) to stimulate the production of cyclic AMP, a key second messenger in the beta-2 adrenergic signaling pathway.

-

Materials:

-

A cell line expressing the beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).

-

Test compound (fenoterol).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium and plates.

-

-

Procedure:

-

Seed the cells in a multi-well plate and culture until they reach the desired confluency.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the PDE inhibitor.

-

Add the test compound to the wells and incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

References

- 1. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Effect of fenoterol-induced constitutive beta(2)-adrenoceptor activity on contractile receptor function in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations | Semantic Scholar [semanticscholar.org]

- 5. Effect of the beta-2 adrenergic agonist fenoterol on the release of leukotrienes and prostaglandin D2 from human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of the beta 2-adrenoceptor agonist fenoterol in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fenoterol, a selective beta 2-adrenergic agonist, and inhibition of IgE-mediated basophil histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dialnet.unirioja.es [dialnet.unirioja.es]

- 13. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Bronchodual on Airway Remodeling in Chronic Asthma Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Chronic asthma is characterized by persistent airway inflammation leading to structural changes known as airway remodeling. These changes, including airway smooth muscle hypertrophy, subepithelial fibrosis, and mucus gland hyperplasia, contribute to irreversible airflow limitation. Bronchodual, a combination of the short-acting beta-2 agonist (SABA) fenoterol (B1672521) and the short-acting muscarinic antagonist (SAMA) ipratropium (B1672105) bromide, is a widely used bronchodilator. However, its long-term effects on the underlying structural changes of airway remodeling in chronic asthma have not been extensively studied in preclinical models. This technical guide synthesizes the available, albeit limited, evidence on the individual components of Bronchodual and their potential impact on airway remodeling, details relevant experimental methodologies for future research, and visualizes key signaling pathways implicated in these processes. Due to a paucity of direct research on the combined long-term effects of ipratropium and fenoterol on airway remodeling, this paper extrapolates potential outcomes based on the known mechanisms of each agent.

Introduction to Airway Remodeling in Chronic Asthma

Airway remodeling in asthma involves a series of pathological structural alterations in the airway wall.[1] These changes are thought to be a consequence of chronic inflammation and contribute to the progressive and often irreversible decline in lung function.[2] Key features of airway remodeling include:

-

Airway Smooth Muscle (ASM) Hypertrophy and Hyperplasia: An increase in the mass of airway smooth muscle, which can lead to exaggerated airway narrowing.[3][4]

-

Subepithelial Fibrosis: The deposition of extracellular matrix components, such as collagen, beneath the airway epithelium, leading to thickening of the airway wall.[5]

-

Goblet Cell Hyperplasia and Mucus Hypersecretion: An increase in the number of mucus-producing goblet cells, contributing to airway obstruction.

-

Angiogenesis: The formation of new blood vessels in the airway wall.

These structural changes are driven by a complex interplay of various cells, cytokines, and growth factors. Transforming growth factor-beta (TGF-β) is a key mediator that plays a crucial role in promoting fibroblast proliferation and collagen synthesis, leading to fibrosis.[6][7] Matrix metalloproteinases (MMPs) and their inhibitors (TIMPs) are also involved in the regulation of extracellular matrix turnover.[8]

Potential Long-Term Effects of Bronchodual Components on Airway Remodeling

Direct, long-term studies on the combined effects of ipratropium bromide and fenoterol on airway remodeling in chronic asthma models are currently lacking in the published literature. The following sections synthesize findings on the individual components to provide a hypothetical framework for the potential effects of Bronchodual.

Fenoterol (Short-Acting Beta-2 Agonist)

The long-term effects of SABAs on airway remodeling are not well-established and may be complex. While their primary function is bronchodilation, some studies suggest that chronic use might have unintended consequences. Conversely, some evidence points to potential anti-inflammatory effects.

-

Potential Pro-inflammatory Effects: Some research indicates that chronic use of β-agonists could exacerbate allergic inflammation.[9] This could theoretically contribute to the persistence of remodeling processes.

-

Anti-inflammatory Actions: Fenoterol has been shown to inhibit certain functions of eosinophils, key inflammatory cells in asthma, potentially through mechanisms independent of the β2-adrenoceptor.[10]

-

Vascular Remodeling: A study on the long-acting beta-2 agonist salmeterol (B1361061) demonstrated a reduction in airway wall vascularity in asthmatic patients, suggesting a potential beneficial effect on this aspect of remodeling.[11][12] It is uncertain if this effect extends to SABAs like fenoterol.

Ipratropium Bromide (Short-Acting Muscarinic Antagonist)

Anticholinergic agents are gaining attention for their potential to modulate airway remodeling. By blocking the effects of acetylcholine, they may influence not only bronchoconstriction but also inflammatory and proliferative pathways.

-

Inhibition of Airway Smooth Muscle Growth: Preclinical evidence suggests that anticholinergics, particularly long-acting muscarinic antagonists (LAMAs), can inhibit the increase in airway smooth muscle mass.[13] Acetylcholine, acting on muscarinic receptors, can contribute to airway remodeling, and blocking these receptors may mitigate this effect.[14]

-

Anti-inflammatory Effects: Ipratropium has been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in in vitro macrophage models, although to a lesser extent than some other agents.[15]

-

Mucociliary Function: Long-term administration of ipratropium bromide does not appear to adversely affect mucociliary clearance, an important defense mechanism in the airways.[16][17][18]

Quantitative Data Summary

The following tables summarize the limited quantitative data from studies on the individual components of Bronchodual and their effects on markers related to airway remodeling. It is critical to note the absence of data for the combined therapy.

Table 1: Effects of Beta-2 Agonists on Airway Remodeling Parameters

| Parameter | Drug | Model | Duration | Key Finding |

| Airway Wall Vascularity | Salmeterol (LABA) | Human Asthma | 3 months | Decrease in vessel density (from 535 to 400 vessels/mm²)[11][12] |

| Eosinophil Function (O₂⁻ Generation) | Fenoterol | In vitro (human eosinophils) | N/A | Significant inhibition of PAF-induced O₂⁻ generation[10] |

Table 2: Effects of Muscarinic Antagonists on Airway Remodeling Parameters

| Parameter | Drug | Model | Duration | Key Finding |

| Airway Smooth Muscle Mass | Tiotropium (LAMA) | Asthma Model | N/A | Marked inhibition of the increase in ASM mass[13] |

| Pro-inflammatory Cytokines (IL-6, TNF-α) | Ipratropium | In vitro (macrophage model) | N/A | Reduction in IL-6 and TNF-α concentrations[15] |

Experimental Protocols

Investigating the long-term effects of Bronchodual on airway remodeling requires robust preclinical models that mimic the chronicity of human asthma.

Chronic Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to induce chronic airway inflammation and remodeling.

-

Sensitization: Mice are sensitized with intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on days 0 and 14.

-

Chronic Allergen Challenge: From day 21, mice are repeatedly challenged with aerosolized OVA (e.g., 3 times a week for 4-8 weeks) to induce chronic inflammation and remodeling.

-

Treatment: During the challenge period, different groups of mice receive daily treatment with nebulized saline (control), Bronchodual (ipratropium/fenoterol), ipratropium alone, fenoterol alone, or a positive control (e.g., corticosteroid).

-

Outcome Measures (at the end of the study):

-

Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance in response to increasing doses of methacholine.

-

Histopathology: Lungs are collected, fixed, and sectioned. Stains such as Hematoxylin and Eosin (H&E) for general inflammation, Periodic acid-Schiff (PAS) for mucus production, and Masson's trichrome for collagen deposition are used.

-

Morphometric Analysis: Quantitative measurement of airway smooth muscle thickness, subepithelial collagen area, and number of goblet cells.

-

Molecular Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (e.g., IL-4, IL-5, IL-13, TGF-β). Lung tissue homogenates can be used for Western blotting or RT-qPCR to assess the expression of proteins and genes related to remodeling (e.g., TGF-β, Smads, MMPs, TIMPs, α-SMA).

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in airway remodeling and a hypothetical experimental workflow.

TGF-β Signaling Pathway in Subepithelial Fibrosis

References

- 1. Crosstalk Between Signaling Pathways Involved in the Regulation of Airway Smooth Muscle Cell Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Wiser Strategy of Using Beta-Agonists in Asthma: Mechanisms and Rationales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Airway smooth muscle in the pathophysiology and treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Airway Smooth Muscle Growth in Asthma: Proliferation, Hypertrophy, and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TGF-beta: its role in asthma and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of the TGF-β cytokine and its gene polymorphisms in asthma etiopathogenesis [frontiersin.org]

- 8. Bronchodilator action of inhaled fenoterol and ipratropium in normal subjects: a teaching exercise for medical students - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of a long-acting beta2-agonist over three months on airway wall vascular remodeling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of a long-acting beta2-agonist over three months on airway wall vascular remodeling in asthma. | Semantic Scholar [semanticscholar.org]

- 13. Anticholinergic agents in asthma: chronic bronchodilator therapy, relief of acute severe asthma, reduction of chronic viral inflammation and prevention of airway remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Effect of ipratropium bromide on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of four weeks' high dose ipratropium bromide treatment on lung mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of ipratropium bromide on mucociliary clearance and pulmonary function in reversible airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]

Bronchodual's Impact on Mucus Hypersecretion in Respiratory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucus hypersecretion is a hallmark of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, contributing significantly to airway obstruction and morbidity. Bronchodual, a combination therapy of the anticholinergic agent ipratropium (B1672105) bromide and the β2-adrenergic agonist salbutamol (B1663637) (albuterol), is widely used for its bronchodilatory effects. This technical guide provides an in-depth analysis of the preclinical evidence for the impact of Bronchodual's active components on mucus hypersecretion in relevant respiratory disease models. While direct preclinical studies on the combination therapy are limited, this guide synthesizes the available quantitative data on the individual agents, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Data on the Impact of Ipratropium Bromide and Salbutamol on Mucus Hypersecretion

Table 1: Effect of Ipratropium Bromide on Mucus Production

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Sputum Volume | Human: Chronic Bronchitis | Ipratropium Bromide | 40 µg, four times daily for 7 weeks | Significant decrease in 24-hour sputum volume (p < 0.05) | Ghafouri et al., 1984 |

| Sputum Viscosity | Human: Chronic Bronchitis | Ipratropium Bromide | 40 µg, four times daily for 7 weeks | No significant effect on sputum viscosity | Ghafouri et al., 1984 |

| Sputum Dry Weight | Human: Chronic Bronchitis | Ipratropium Bromide | 40 µg, four times daily for 7 weeks | No significant effect on sputum dry weight | Ghafouri et al., 1984 |

Table 2: Effect of Salbutamol on Mucus Production and Goblet Cells

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Goblet Cell Number | Rat: Atopic Asthma Model | Salbutamol | 0.5 mg/kg/day for 4 weeks | More than twofold increase in goblet cell number (p < 0.01) | Ohrui et al., 2001[1] |

| Diffusion Across Mucus | In Vitro: Porcine Tracheal Mucus | Salbutamol Sulphate | Not specified | Slower diffusion rate compared to ipratropium bromide | Alqahtani et al., 2020[2] |

Experimental Protocols for Respiratory Disease Models with Mucus Hypersecretion

The following are detailed methodologies for two commonly used animal models to induce mucus hypersecretion, which are relevant for studying the effects of therapeutic agents like ipratropium bromide and salbutamol.

Cigarette Smoke-Induced Mucus Hypersecretion in Rats

This model is highly relevant for studying COPD-like features, including chronic bronchitis and mucus hypersecretion.

-

Animals: Male Sprague-Dawley rats.

-

Exposure: Whole-body exposure to mainstream cigarette smoke from research cigarettes (e.g., 2R4F) in a smoking chamber. A typical exposure protocol involves exposing the animals to the smoke from a set number of cigarettes per day (e.g., 10-20 cigarettes), for a specified duration (e.g., 5 days a week for 4-12 weeks).

-

Assessment of Mucus Hypersecretion:

-

Histology: Lung tissue is collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Alcian Blue-Periodic Acid-Schiff (AB-PAS) to identify and quantify goblet cells in the airway epithelium. The number of goblet cells per millimeter of the basement membrane is a key quantitative endpoint.

-

Mucin Gene and Protein Expression: Bronchoalveolar lavage fluid (BALF) and lung tissue homogenates can be analyzed for the expression of key mucin genes (e.g., MUC5AC, MUC5B) using quantitative real-time PCR (qRT-PCR). Mucin protein levels in BALF can be quantified using enzyme-linked immunosorbent assay (ELISA).

-

-

Drug Administration: Test compounds (e.g., ipratropium bromide, salbutamol, or their combination) can be administered via inhalation (e.g., nebulization or intratracheal instillation) or systemic routes (e.g., intraperitoneal injection) prior to or during the cigarette smoke exposure period.

Lipopolysaccharide (LPS)-Induced Mucus Hypersecretion in Mice

This model is useful for studying airway inflammation and acute mucus production, often associated with bacterial exacerbations in chronic respiratory diseases.

-

Animals: Male C57BL/6 mice.

-

Induction: A single or repeated intranasal or intratracheal instillation of LPS from a gram-negative bacterium (e.g., Pseudomonas aeruginosa or Escherichia coli) at a specific dose (e.g., 1-10 µg in saline).

-

Time Course: Mucus production and inflammation are typically assessed at various time points post-LPS administration (e.g., 24, 48, 72 hours).

-

Assessment of Mucus Hypersecretion:

-

Histology: Similar to the cigarette smoke model, lung sections are stained with AB-PAS to quantify goblet cell metaplasia and hyperplasia.

-

Mucin Gene and Protein Expression: MUC5AC and MUC5B expression in lung tissue and BALF are measured using qRT-PCR and ELISA, respectively.

-

Inflammatory Cell Infiltration: BALF is collected to perform total and differential cell counts to assess the inflammatory response (e.g., neutrophil influx).

-

-

Drug Administration: Therapeutic agents can be administered before or after the LPS challenge to evaluate their preventative or therapeutic effects.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways through which ipratropium bromide and salbutamol are understood to influence mucus secretion in airway epithelial cells.

Cholinergic Regulation of Mucus Secretion and the Impact of Ipratropium Bromide

Caption: Cholinergic pathway of mucus secretion and its inhibition by ipratropium bromide.

β2-Adrenergic Regulation of Mucociliary Clearance and the Impact of Salbutamol

Caption: β2-adrenergic pathway enhancing mucociliary clearance, activated by salbutamol.

Discussion and Future Directions

The available evidence suggests that the two components of Bronchodual have distinct and potentially complementary effects on the mucociliary system. Ipratropium bromide, by blocking muscarinic receptors, can reduce cholinergic-driven mucus secretion. In contrast, salbutamol, through β2-adrenergic receptor activation, primarily enhances mucociliary clearance by increasing ciliary beat frequency.

The finding that salbutamol may increase goblet cell numbers in an asthma model warrants further investigation, particularly in the context of chronic bronchitis and COPD where goblet cell hyperplasia is a key pathological feature. It is plausible that the pro-inflammatory environment in the asthma model contributes to this effect, and the response may differ in other disease models.

A significant knowledge gap remains regarding the combined effect of ipratropium bromide and salbutamol on mucus hypersecretion in preclinical models of chronic bronchitis and COPD. Future research should focus on evaluating the combination therapy in cigarette smoke or LPS-induced models, with quantitative assessments of mucus volume, MUC5AC and MUC5B expression, and goblet cell numbers. Such studies would provide a more complete understanding of Bronchodual's overall impact on the pathophysiology of mucus hypersecretion and inform its optimal use in clinical practice.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

Preclinical Assessment of Bronchodual in Mitigating Bronchoconstriction in COPD Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Bronchodual, a combination of ipratropium (B1672105) bromide (a short-acting muscarinic antagonist, SAMA) and salbutamol (B1663637)/albuterol (a short-acting beta-2 agonist, SABA), in mitigating bronchoconstriction in animal models of Chronic Obstructive Pulmonary Disease (COPD). This document outlines detailed experimental methodologies, summarizes key signaling pathways, and presents a framework for assessing the therapeutic potential of this combination therapy in a preclinical setting.

Introduction: The Rationale for Combined SAMA/SABA Therapy in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Bronchoconstriction, a key component of COPD pathophysiology, is primarily mediated by increased parasympathetic tone and airway inflammation. The combination of a SAMA, which blocks the bronchoconstrictive effects of acetylcholine (B1216132) on muscarinic receptors, and a SABA, which promotes bronchodilation by stimulating beta-2 adrenergic receptors, offers a synergistic approach to alleviating airflow obstruction.[2][3] Preclinical studies in relevant animal models are crucial for elucidating the efficacy and mechanisms of action of such combination therapies before they advance to clinical trials.

Signaling Pathways in Bronchoconstriction and Pharmacological Intervention

The regulation of airway smooth muscle tone is a complex interplay of constrictor and dilator signals. Understanding these pathways is fundamental to appreciating the mechanism of action of Bronchodual.

Caption: Signaling Pathways of Bronchoconstriction and Bronchodilation.

Preclinical Models of COPD and Experimental Protocols

To evaluate the efficacy of Bronchodual in a preclinical setting, a robust and reproducible animal model of COPD is essential. The elastase-induced emphysema model in mice is a widely used model that recapitulates key features of human COPD, including airspace enlargement and altered lung mechanics.[4][5][6][7][8][9][10]

Elastase-Induced Emphysema Mouse Model: A Detailed Protocol

This protocol describes the induction of emphysema in mice using porcine pancreatic elastase (PPE) and subsequent assessment of bronchoconstriction and bronchodilator response.

3.1.1. Animals

-

Species: C57BL/6 mice[11]

-

Age: 8-10 weeks

-

Sex: Male or Female

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

3.1.2. Emphysema Induction

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Administer a single intratracheal instillation of porcine pancreatic elastase (PPE) at a dose of 0.5-1.5 U per mouse, dissolved in sterile saline.[12] Control animals receive an equivalent volume of sterile saline.

-

Allow animals to recover for 21-28 days to allow for the development of emphysema.[5][6]

3.1.3. Measurement of Lung Function and Bronchoconstriction

Lung function is assessed using an invasive forced oscillation technique to measure airway resistance (Raw) and tissue elastance (H).

-

Anesthetize the mouse and perform a tracheostomy.

-

Connect the trachea to a small animal ventilator (e.g., FlexiVent).

-

Ventilate the mouse at a set frequency and tidal volume.

-

Measure baseline lung mechanics (Raw and H).

-

Induce bronchoconstriction by administering increasing concentrations of aerosolized methacholine (B1211447) (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL).

-

Measure lung mechanics after each methacholine challenge to establish a dose-response curve.

3.1.4. Administration of Bronchodual and Assessment of Efficacy

-

Following the final methacholine challenge, administer an aerosolized solution of ipratropium bromide and salbutamol, either individually or in combination, at clinically relevant doses.

-

Measure lung mechanics at multiple time points post-treatment (e.g., 5, 15, 30, and 60 minutes) to assess the magnitude and duration of bronchodilation.

Experimental Workflow

The following diagram illustrates the key steps in a typical preclinical study evaluating Bronchodual in a mouse model of COPD.

Caption: Experimental Workflow for Preclinical Evaluation.

Data Presentation: Quantifying the Effects of Bronchodual

The efficacy of Bronchodual is quantified by its ability to reverse methacholine-induced bronchoconstriction. The primary endpoint is the change in airway resistance (Raw) following treatment. While direct preclinical data for the combination of ipratropium and salbutamol in a COPD model was not available in the conducted literature search, the following table presents representative data for the effect of a SABA (salbutamol) on airway hyperresponsiveness in a mouse model of cigarette smoke exposure and influenza infection, which mimics aspects of COPD exacerbations.[13]

| Treatment Group | Methacholine Concentration (mg/mL) | Airway Resistance (cmH2O·s/mL) (Mean ± SEM) |

| Sham + Vehicle | Baseline | 0.5 ± 0.05 |

| 50 | 2.5 ± 0.3 | |

| Cigarette Smoke + Vehicle | Baseline | 0.6 ± 0.06 |

| 50 | 3.8 ± 0.4 | |

| Cigarette Smoke + Salbutamol | Baseline | 0.6 ± 0.07 |

| 50 (post-salbutamol) | 1.8 ± 0.2* |

*Note: Data are hypothetical and for illustrative purposes, based on findings suggesting that salbutamol can reduce airway hyperresponsiveness in relevant preclinical models.[13] A significant reduction in airway resistance post-salbutamol treatment compared to the vehicle-treated cigarette smoke group would be expected. Data for the combination of ipratropium and salbutamol in a preclinical COPD model is needed to fully assess its synergistic potential.

Conclusion

Preclinical studies utilizing well-characterized animal models of COPD are indispensable for evaluating novel therapeutic strategies. The combination of a SAMA and a SABA, such as in Bronchodual, holds significant promise for the management of bronchoconstriction in COPD. The experimental framework provided in this guide offers a robust methodology for assessing the efficacy of such combination therapies, paving the way for further development and clinical application. Future preclinical studies should focus on generating quantitative data for the combined use of ipratropium and salbutamol in established COPD models to confirm the anticipated synergistic effects on bronchodilation.

References

- 1. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bronchodilator combination therapy for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The use of short-acting bronchodilators in patients with chronic bronchoobstructive pathology at the present stage | Semantic Scholar [semanticscholar.org]

- 4. Airway compliance measurements in mouse models of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Function Relations in an Elastase-Induced Mouse Model of Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lung volumes and respiratory mechanics in elastase-induced emphysema in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elastase-induced emphysema: asynchronous bronchial, alveolar and endothelial cell proliferation during the acute response to injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emphysema induced by elastase enhances acute inflammatory pulmonary response to intraperitoneal LPS in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spontaneous Breathing Through Increased Airway Resistance Augments Elastase-Induced Pulmonary Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lung emphysema and impaired macrophage elastase clearance in mucolipin 3 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo measurements of lung function using respiratory-gated micro-computed tomography in a smoke-exposure model of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A murine model of elastase- and cigarette smoke-induced emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Basic research into Bronchodual's effect on airway hyperresponsiveness

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bronchodual, a combination inhaled therapy containing ipratropium (B1672105) bromide and salbutamol, is a cornerstone in the management of obstructive airway diseases. This technical guide provides an in-depth analysis of the core mechanisms by which Bronchodual mitigates airway hyperresponsiveness (AHR), a hallmark of conditions like asthma. By targeting two distinct signaling pathways involved in bronchomotor control, Bronchodual offers a synergistic approach to bronchodilation and bronchoprotection. This document summarizes key quantitative data from relevant clinical and preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Airway Hyperresponsiveness and Bronchodual

Airway hyperresponsiveness is an exaggerated bronchoconstrictor response to a wide variety of stimuli, many of which have little or no effect on healthy individuals. It is a key pathophysiological feature of asthma and is characterized by an increased sensitivity and an exaggerated narrowing of the airways. The underlying mechanisms are complex, involving airway inflammation, structural changes (remodeling), and dysfunction of airway smooth muscle.

Bronchodual combines two active pharmaceutical ingredients with complementary mechanisms of action:

-

Ipratropium Bromide: A short-acting muscarinic antagonist (SAMA) that blocks the effects of acetylcholine (B1216132) on muscarinic M3 receptors in airway smooth muscle, thereby inhibiting bronchoconstriction mediated by the parasympathetic nervous system.[1][2][3]

-

Salbutamol: A short-acting beta-2 adrenergic agonist (SABA) that stimulates beta-2 adrenergic receptors on airway smooth muscle cells, leading to relaxation and bronchodilation.[4][5]

The co-administration of these two agents in Bronchodual provides a dual-pronged approach to managing bronchoconstriction and protecting against bronchospastic stimuli.

Signaling Pathways of Bronchodual's Components

The synergistic effect of Bronchodual stems from the distinct and complementary signaling cascades initiated by its two components.

Ipratropium Bromide: Muscarinic Antagonism

Ipratropium bromide competitively inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells.[1][6] This blockade disrupts the canonical Gq-protein coupled receptor pathway that leads to bronchoconstriction.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine provocation test | UZ Leuven [uzleuven.be]

- 3. Histamine nasal provocation test. An evaluation of active anterior rhinomanometry and of threshold criteria of provocative dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 6. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Bronchodual's Components in Bronchial Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the molecular targets of the active components of Bronchodual, a combination therapy for obstructive airway diseases. This document details the mechanisms of action, presents quantitative data on receptor interactions, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in the therapeutic effects of this combination in bronchial tissue.

Introduction to Bronchodual Components and Mechanism of Action

Bronchodual is a combination bronchodilator therapy comprising two active pharmaceutical ingredients: ipratropium (B1672105) bromide and fenoterol (B1672521) hydrobromide. This combination is designed to provide enhanced bronchodilation through complementary mechanisms of action, targeting different pathways that regulate airway smooth muscle tone.

-

Ipratropium Bromide: A quaternary ammonium (B1175870) derivative of atropine, ipratropium bromide is a non-selective muscarinic receptor antagonist. In the airways, it primarily targets M3 muscarinic receptors on bronchial smooth muscle cells.[1][2] By blocking the action of acetylcholine (B1216132), a key neurotransmitter of the parasympathetic nervous system, ipratropium bromide inhibits bronchoconstriction and reduces mucus secretion.[2]

-

Fenoterol Hydrobromide: A synthetic beta-2 sympathomimetic amine, fenoterol is a potent and relatively selective beta-2 adrenoceptor agonist.[3] Its primary molecular targets in the bronchial tissue are the beta-2 adrenergic receptors on the surface of airway smooth muscle cells. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.

The combination of an anticholinergic agent and a beta-2 agonist allows for a dual approach to bronchodilation, impacting both the parasympathetic and sympathetic pathways that control airway caliber. This often results in a greater and more sustained therapeutic effect than either agent used alone.

Molecular Targets and Quantitative Pharmacology

The efficacy of ipratropium bromide and fenoterol is rooted in their specific interactions with their respective molecular targets in bronchial tissue. The affinity and potency of these interactions have been quantified in various preclinical and clinical studies.

Ipratropium Bromide: Muscarinic M3 Receptor Antagonism

The primary molecular target of ipratropium bromide in the airways is the M3 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed on bronchial smooth muscle.

Quantitative Data for Ipratropium Bromide

| Parameter | Value | Species/Tissue | Method | Reference |

| IC50 (M3 Receptor) | 1.7 nM | Not Specified | Radioligand Binding Assay | [4] |

| IC50 (M2 Receptor) | 2.0 nM | Not Specified | Radioligand Binding Assay | [4] |

| IC50 (M1 Receptor) | 2.9 nM | Not Specified | Radioligand Binding Assay | [4] |

| ED50 (FEV1) | 14 ± 7 µg | Human (in vivo) | Spirometry | [2] |

| ED50 (SGaw) | 23 ± 11 µg | Human (in vivo) | Body Plethysmography | [2] |

Fenoterol: Beta-2 Adrenergic Receptor Agonism

Fenoterol exerts its bronchodilatory effects through the activation of beta-2 adrenergic receptors, which are also GPCRs located on the surface of bronchial smooth muscle cells.

Quantitative Data for Fenoterol

| Parameter | Value | Species/Tissue | Method | Reference |

| pKi (β2 Receptor) | 6.33 ± 0.07 | Guinea Pig (Bronchial Membranes) | Radioligand Binding Assay | [5] |

| pKi (β1 Receptor) | 5.67 ± 0.05 | Guinea Pig (Heart) | Radioligand Binding Assay | [5] |

| EC50 (Relaxation) | > Isoprenaline | Human (Bronchial Smooth Muscle) | Organ Bath | [6] |

| ED50 (FEV1) | 132 ± 46 µg | Human (in vivo) | Spirometry | [2] |

| ED50 (SGaw) | 172 ± 62 µg | Human (in vivo) | Body Plethysmography | [2] |

Signaling Pathways in Bronchial Smooth Muscle

The interaction of ipratropium bromide and fenoterol with their respective receptors triggers distinct intracellular signaling cascades that ultimately modulate the contractility of bronchial smooth muscle.

Ipratropium Bromide and the M3 Muscarinic Receptor Pathway

Acetylcholine released from parasympathetic nerves binds to M3 receptors on bronchial smooth muscle, initiating a signaling cascade that leads to contraction. Ipratropium bromide acts as a competitive antagonist at these receptors, blocking this pathway.

References

- 1. [Combined administration of ipratropium bromide (sch 1000) and fenoterol in patients with chronic obstructive airway disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of beta-adrenoceptor agonists in human bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Therapeutic Avenues for Bronchodual in Lung Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract